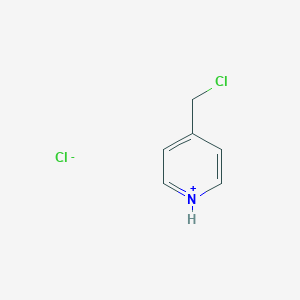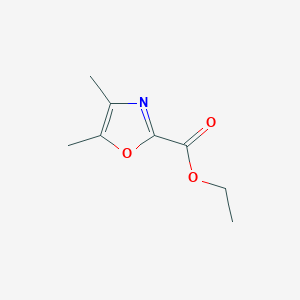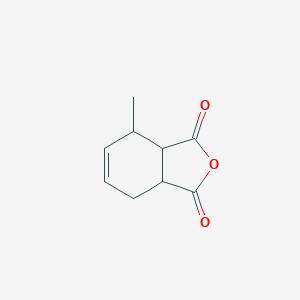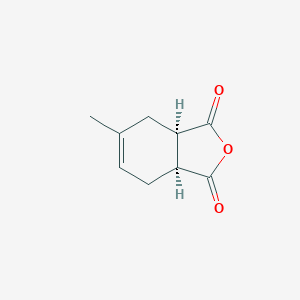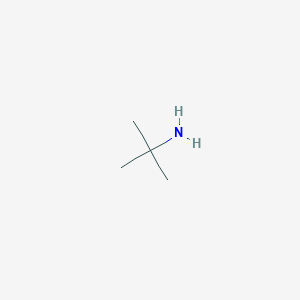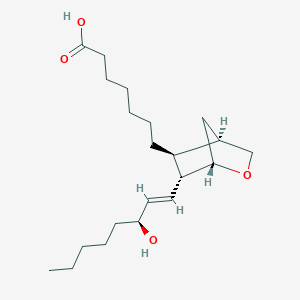
9,11-methane-epoxy Prostaglandin F1alpha
Descripción general
Descripción
9,11-methane-epoxy Prostaglandin F1α is a stable epoxymethano analog of PGH1 . It has been shown to produce a strong and dose-related aggregation of washed rabbit platelets and contraction of rabbit aortic strips . Other studies have shown that it induces contraction of guinea pig tracheas .
Molecular Structure Analysis
The molecular formula of 9,11-methane-epoxy Prostaglandin F1α is C21H36O4 . It has a molecular weight of 352.51 .Physical And Chemical Properties Analysis
9,11-methane-epoxy Prostaglandin F1α is soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2) .Aplicaciones Científicas De Investigación
Platelet Aggregation
9,11-methane-epoxy prostaglandin 1α is known to produce a strong and dose-related aggregation of washed rabbit platelets . This application is significant in the field of hematology, where the compound could potentially be used to study or influence blood clotting mechanisms.
Vascular Contraction
This compound also causes contraction of rabbit aortic strips . This suggests potential applications in vascular biology and cardiovascular research, particularly in studying the mechanisms of vascular contraction and relaxation.
Prostaglandin Synthesis
The compound has been used in the chemoenzymatic total synthesis of various prostaglandins . This includes cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost. This application is crucial in the field of synthetic chemistry and pharmaceutical research.
Biocatalytic Retrosynthesis
In the process of synthesizing various prostaglandins, biocatalytic retrosynthesis has been employed . This involves the use of enzymes or whole cells to carry out chemical reactions. This application showcases the potential of biocatalysis in the construction of complex molecules.
Stereoselective Oxidation
An unprecedented Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation of a certain compound was utilized to set the critical stereochemical configurations under mild conditions . This application is significant in the field of organic chemistry, particularly in the development of stereoselective synthetic methods.
Diastereoselective Reduction
A ketoreductase (KRED)-catalyzed diastereoselective reduction of enones was also utilized in the synthesis of various prostaglandins . This application is important in the field of organic chemistry and pharmaceutical research, particularly in the development of diastereoselective synthetic methods.
Mecanismo De Acción
Target of Action
The primary target of 9,11-methane-epoxy Prostaglandin F1alpha is the platelets and aortic strips of rabbits . It produces a strong and dose-related aggregation of washed rabbit platelets and contraction of rabbit aortic strips .
Mode of Action
9,11-methane-epoxy Prostaglandin F1alpha interacts with its targets, causing aggregation of platelets and contraction of aortic strips in rabbits . The compound’s interaction with these targets results in changes that are dose-related .
Biochemical Pathways
It is known that prostaglandins like pgf1alpha are metabolites of dihomo-gamma-linolenic acid (dgla) via the cyclooxygenase (cox) pathway .
Pharmacokinetics
It is soluble in dmf, dmso, ethanol, and pbs (ph 72), which may influence its bioavailability .
Result of Action
The molecular and cellular effects of 9,11-methane-epoxy Prostaglandin F1alpha’s action include the aggregation of platelets and contraction of aortic strips in rabbits . These effects are dose-related, indicating that the compound’s impact varies with the amount administered .
Action Environment
The solubility of the compound in various solvents suggests that its action and stability may be influenced by the solvent environment .
Safety and Hazards
Propiedades
IUPAC Name |
7-[6-(3-hydroxyoct-1-enyl)-2-oxabicyclo[2.2.1]heptan-5-yl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h12-13,16-20,22H,2-11,14-15H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRVXLWYKKBTNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C2CC(C1CCCCCCC(=O)O)CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,11-methane-epoxy Prostaglandin F1alpha | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





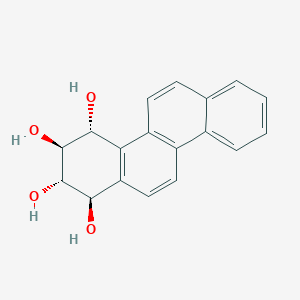
![5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42276.png)

